![molecular formula C12H22O2 B1323575 Ethyl 8-methyl-8-nonenoate CAS No. 485320-28-3](/img/structure/B1323575.png)
Ethyl 8-methyl-8-nonenoate
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Overview
Description
Ethyl 8-methyl-8-nonenoate (EMN) is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is widely used in the field of synthetic chemistry due to its unique physical and chemical properties. It is also commonly used in the fragrance industry due to its fruity and floral aroma.
Molecular Structure Analysis
The molecular structure of Ethyl 8-methyl-8-nonenoate consists of a long carbon chain with an ester functional group. The presence of the ester group is what classifies it as an ester .Physical And Chemical Properties Analysis
Ethyl 8-methyl-8-nonenoate has a molecular weight of 198.3 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Analytical Chemistry
Ethyl 8-methyl-8-nonenoate is used in analytical chemistry . It is often used as a reference standard for accurate results in pharmaceutical testing . Its precise molecular structure and weight make it ideal for use in gas chromatography and mass spectrometry .
Biopharma Production
In the field of biopharma production, Ethyl 8-methyl-8-nonenoate is used in the production of various pharmaceuticals . It is often used in the synthesis of other compounds due to its specific chemical properties .
Cell Biology
Research has shown that 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, has significant effects on energy metabolism in adipocytes . While this research was not conducted with Ethyl 8-methyl-8-nonenoate specifically, it suggests potential applications in cell biology due to the structural similarity.
Genomics
While there is limited information available on the direct application of Ethyl 8-methyl-8-nonenoate in genomics, its use in the broader field of life sciences suggests potential applications . Further research is needed to explore its specific role in genomics.
Proteomics
Similar to genomics, while there is limited information available on the direct application of Ethyl 8-methyl-8-nonenoate in proteomics, its use in the broader field of life sciences suggests potential applications . Further research is needed to explore its specific role in proteomics.
Other Fields
Ethyl 8-methyl-8-nonenoate may have potential applications in other fields of scientific research due to its specific chemical properties . However, more research is needed to explore these potential applications.
Mechanism of Action
Target of Action
Related compounds such as 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, have been shown to interact with transient receptor potential cation channel subfamily v member 1 (trpv1) and adipocytes .
Mode of Action
For instance, 8-methyl nonanoic acid has been shown to modulate energy metabolism in adipocytes .
Biochemical Pathways
Related compounds such as 8-methyl nonanoic acid have been shown to influence lipid metabolism and glucose uptake in adipocytes . During nutrient starvation, 8-methyl nonanoic acid decreased lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .
Result of Action
Related compounds such as 8-methyl nonanoic acid have been shown to decrease lipid amounts and increase glucose uptake in adipocytes .
properties
IUPAC Name |
ethyl 8-methylnon-8-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLUNBEMCNBPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641097 |
Source
|
Record name | Ethyl 8-methylnon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methylnon-8-enoate | |
CAS RN |
485320-28-3 |
Source
|
Record name | Ethyl 8-methyl-8-nonenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-methylnon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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